molecular formula C16H14N6S B12246269 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12246269
M. Wt: 322.4 g/mol
InChI Key: SJJNTXMXRZPQBP-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that incorporates benzothiazole, piperazine, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step proceduresThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can act as an antagonist or inhibitor of certain enzymes and receptors, modulating biological processes such as neurotransmission and inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its combination of benzothiazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C16H14N6S/c17-11-12-5-6-18-15(19-12)21-7-9-22(10-8-21)16-20-13-3-1-2-4-14(13)23-16/h1-6H,7-10H2

InChI Key

SJJNTXMXRZPQBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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